![molecular formula C19H13NO7S B10892449 Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate CAS No. 355815-29-1](/img/structure/B10892449.png)
Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group, a nitrophenyl group, and a sulfonyl group attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with phenyl 4-nitrobenzenesulfonate. The reaction is usually carried out in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Phenyl 2-{[(4-aminophenyl)sulfonyl]oxy}benzoate.
Hydrolysis: 2-hydroxybenzoic acid and 4-nitrophenol.
Applications De Recherche Scientifique
Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, thereby altering their function. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate can be compared with other similar compounds, such as:
Phenyl 2-{[(4-aminophenyl)sulfonyl]oxy}benzoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological properties.
Phenyl 2-{[(4-methylphenyl)sulfonyl]oxy}benzoate: Contains a methyl group, which affects its steric and electronic properties.
Phenyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate:
This compound is unique due to the presence of the nitro group, which imparts distinct electronic and steric effects, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
355815-29-1 |
|---|---|
Formule moléculaire |
C19H13NO7S |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
phenyl 2-(4-nitrophenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C19H13NO7S/c21-19(26-15-6-2-1-3-7-15)17-8-4-5-9-18(17)27-28(24,25)16-12-10-14(11-13-16)20(22)23/h1-13H |
Clé InChI |
XFYUFFWALDHZDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10892372.png)
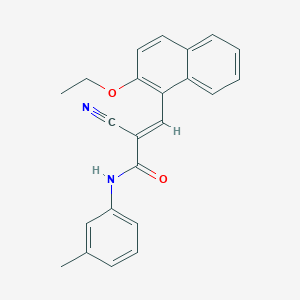
![N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B10892380.png)
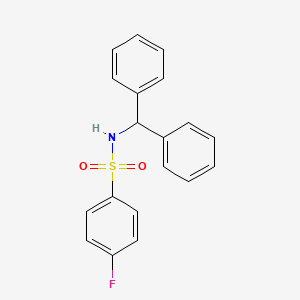
![(5E)-1-(3,4-dimethylphenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10892389.png)
![(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B10892390.png)
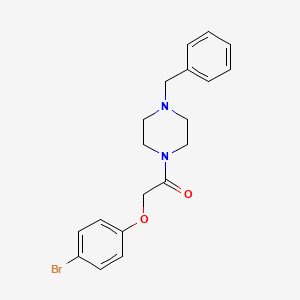
![propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10892409.png)
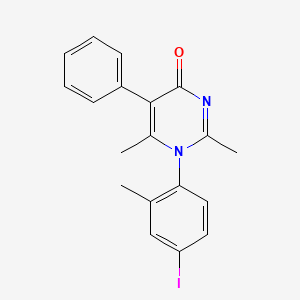

![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10892419.png)
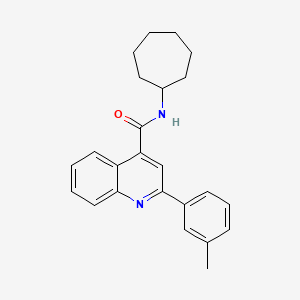
![(2E)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10892432.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10892433.png)
